Propanedinitrile, 1,3-dithietan-2-ylidene-

Description

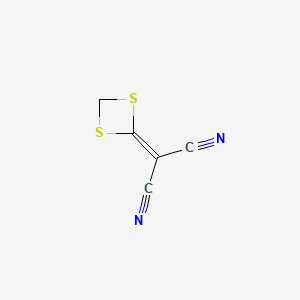

Structure

3D Structure

Properties

CAS No. |

6008-60-2 |

|---|---|

Molecular Formula |

C5H2N2S2 |

Molecular Weight |

154.2 g/mol |

IUPAC Name |

2-(1,3-dithietan-2-ylidene)propanedinitrile |

InChI |

InChI=1S/C5H2N2S2/c6-1-4(2-7)5-8-3-9-5/h3H2 |

InChI Key |

ZKJSHCHPIMUIFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1SC(=C(C#N)C#N)S1 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Propanedinitrile, 1,3 Dithietan 2 Ylidene and Its Derivatives

Established Synthetic Pathways for the 1,3-Dithietan-2-ylidene-Propanedinitrile Core

The primary and most well-established method for synthesizing the 1,3-dithietan-2-ylidene-propanedinitrile core involves the reaction of malononitrile (B47326) with carbon disulfide in the presence of a base. This reaction forms a key intermediate, a dithiolate salt, which is then reacted with a dihaloalkane to form the 1,3-dithietane (B8821032) ring.

A common procedure involves the use of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). nih.gov To this mixture, an active methylene (B1212753) compound like malononitrile is added, followed by carbon disulfide. nih.gov The resulting intermediate is then treated with diiodomethane (B129776) to yield the final 1,3-dithietan-2-ylidene-propanedinitrile. nih.gov This one-pot synthesis is efficient and provides a direct route to the desired heterocyclic system. researchgate.net

Alternative approaches have also been developed. For instance, disodium (B8443419) alk-1-ene-1,1-dithiolates can be reacted with 1,2-dichloroalkanes to produce related 2-ylidene-1,3-dithiolanes. researchgate.net

Derivatization Strategies for Propanedinitrile, 1,3-dithietan-2-ylidene- Analogs

The versatility of the propanedinitrile, 1,3-dithietan-2-ylidene- scaffold allows for a wide range of chemical modifications, enabling the synthesis of a diverse library of analogs. These derivatization strategies can be broadly categorized into functionalization of the dithietane ring and modifications of the propanedinitrile moiety.

Functionalization at the Dithietane Ring System

The 1,3-dithietane ring, while relatively stable, can undergo certain transformations. The sulfur atoms in the ring can be oxidized to form sulfoxides or sulfones, which can alter the electronic properties and reactivity of the molecule. Additionally, reactions that cleave the dithietane ring can be employed to generate new functionalities.

Modifications and Substitutions on the Propanedinitrile Moiety

The propanedinitrile portion of the molecule is rich in reactivity. The nitrile groups can be hydrolyzed to carboxylic acids or amides, or they can participate in cycloaddition reactions. The acidic alpha-carbon of the malononitrile unit can potentially be further functionalized under specific conditions, although this is less common once the ylidene is formed.

Reaction Mechanisms with Diverse Organic Substrates (e.g., nucleophiles, activated alkynes, N-arylisoindolines)

The electron-withdrawing nature of the dicyanomethylene group makes the exocyclic double bond of propanedinitrile, 1,3-dithietan-2-ylidene- highly electrophilic and susceptible to attack by nucleophiles.

Nucleophiles: The reaction with nucleophiles typically involves the addition to the electrophilic carbon of the ylidene group. For example, the reaction of similar ylidene-malononitriles with binucleophiles like ethylenediamine (B42938) can lead to the formation of new heterocyclic rings. nih.gov The initial step is a nucleophilic attack, which can be followed by an intramolecular cyclization. nih.gov

Activated Alkynes: While specific studies on the reaction of propanedinitrile, 1,3-dithietan-2-ylidene- with activated alkynes are not extensively detailed in the provided results, related ketene (B1206846) dithioacetals are known to react with various electrophiles and participate in cycloaddition reactions.

N-arylisoindolines: The reaction with N-arylisoindolines would likely proceed through a nucleophilic attack of the nitrogen atom on the electrophilic double bond of the propanedinitrile, 1,3-dithietan-2-ylidene-. This could lead to the formation of zwitterionic intermediates that can then undergo further rearrangements or cyclizations to yield complex heterocyclic systems.

Novel Synthetic Approaches for Ylidene-Malononitrile Frameworks

The development of green and efficient synthetic methods is a major focus in modern chemistry. For ylidene-malononitrile frameworks, electrochemical synthesis is emerging as a promising alternative to traditional methods.

Electrochemical Synthesis Methodologies

Electrochemical synthesis offers several advantages, including mild reaction conditions, high selectivity, and the avoidance of hazardous reagents. rsc.orgnih.gov Recent research has demonstrated the successful electrochemical synthesis of dicyano 2-(2-oxoindolin-3-ylidene) malononitriles. rsc.orgnih.gov This method involves a three-component reaction of isatin (B1672199) derivatives, malononitrile, and a catalytic amount of iodine in an undivided cell at a constant current. nih.gov The reaction proceeds with high yields and tolerates a variety of functional groups. nih.gov

Furthermore, innovative approaches are being explored where electrochemical reactions can be driven by a streaming potential generated from the flow of electrolytes, potentially eliminating the need for an external power source. youtube.com This technology has been successfully used for the electropolymerization of aromatic monomers and could be adapted for the synthesis of ylidene-malononitriles. youtube.com

Below is a table summarizing the electrochemical synthesis of some dicyano 2-(2-oxoindolin-3-ylidene) malononitriles. nih.gov

| Entry | Isatin Derivative | Product | Yield (%) |

| 1 | Isatin | 2-(2-Oxoindolin-3-ylidene)malononitrile | 94 |

| 2 | 5-Methylisatin | 2-(5-Methyl-2-oxoindolin-3-ylidene)malononitrile | 92 |

| 3 | 5-Bromoisatin | 2-(5-Bromo-2-oxoindolin-3-ylidene)malononitrile | 90 |

| 4 | 5-Chloroisatin | 2-(5-Chloro-2-oxoindolin-3-ylidene)malononitrile | 91 |

| 5 | 5-Fluoroisatin | 2-(5-Fluoro-2-oxoindolin-3-ylidene)malononitrile | 88 |

| 6 | 5-Nitroisatin | 2-(5-Nitro-2-oxoindolin-3-ylidene)malononitrile | 85 |

One-Pot Multicomponent Reaction Strategies

One-pot multicomponent reactions (MCRs) represent an efficient and atom-economical approach in synthetic chemistry, allowing for the construction of complex molecular architectures from simple precursors in a single synthetic operation without the isolation of intermediates. While direct one-pot multicomponent reactions starting with Propanedinitrile, 1,3-dithietan-2-ylidene- are not extensively documented, numerous strategies exist for the in situ generation of related ylidenemalononitriles, which then participate in domino or consecutive reactions to afford a diverse range of heterocyclic compounds. These methodologies highlight the utility of the ylidenemalononitrile moiety as a versatile building block in the synthesis of valuable chemical entities.

A prevalent strategy involves the initial Knoevenagel condensation of an aldehyde with malononitrile, catalyzed by a base, to form an arylidenemalononitrile intermediate. ekb.egut.ac.ir This intermediate is then subjected to further transformations within the same pot. For instance, a novel series of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides has been synthesized through a one-pot MCR. The process begins with the synthesis of an arylidene malononitrile from an o-alkyl vanillin (B372448) derivative and malononitrile. This intermediate then reacts with various methylarylketones and sodium ethoxide in ethanol (B145695) to yield the final polyfunctionalized pyridine (B92270) derivatives. ekb.eg

The reaction mechanism is proposed to initiate with a nucleophilic attack of the enolate ion of the methylarylketone on the arylidene intermediate, followed by nucleophilic addition of an ethoxide anion to a nitrile group. Subsequent intramolecular cyclization and aromatization through the elimination of water and hydrogen molecules lead to the final pyridine products. ekb.eg

Similarly, the synthesis of dihydropyrano[2,3-c]pyrazole derivatives has been achieved via a one-pot, four-component reaction of aryl aldehydes, malononitrile, ethyl acetoacetate, and hydrazine (B178648) hydrate. ut.ac.iracademie-sciences.fr This reaction proceeds through an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization and dehydration steps to furnish the pyranopyrazole scaffold.

Another important class of compounds, the 2-amino-4H-pyrans, are synthesized through a one-pot, three-component reaction of aldehydes, malononitrile, and a 1,3-dicarbonyl compound. researchgate.net This reaction demonstrates the versatility of the ylidenemalononitrile intermediate in constructing various heterocyclic rings.

Furthermore, the synthesis of heterocyclic systems such as imidazolidines and tetrahydropyrimidines has been achieved from 2-[bis(methylthio)methylene]malononitrile, a compound structurally related to Propanedinitrile, 1,3-dithietan-2-ylidene-. tsijournals.com These reactions proceed via a one-pot cyclocondensation with various diaminoalkanes, showcasing the reactivity of the ketene dithioacetal-like core towards nucleophilic substitution. tsijournals.com The reaction involves two successive Michael-type substitutions of the methylthio groups by the amino groups of the diamine, leading to the formation of the heterocyclic ring. tsijournals.com This approach provides a straightforward and efficient route to these nitrogen-containing heterocycles with high yields. tsijournals.com

The following tables summarize the findings from various one-pot multicomponent reaction strategies leading to diverse heterocyclic systems.

Table 1: Synthesis of 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamides ekb.eg

| Entry | Methylarylketone | Product | Yield (%) |

|---|---|---|---|

| 1 | Acetophenone | 2-(4-(3-cyano-2-ethoxy-6-phenylpyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 85 |

| 2 | 4-Chloroacetophenone | 2-(4-(6-(4-chlorophenyl)-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 88 |

| 3 | 4-Methoxyacetophenone | 2-(4-(3-cyano-2-ethoxy-6-(4-methoxyphenyl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 90 |

| 4 | 3-Acetylpyridine | 2-(4-(3-cyano-2-ethoxy-6-(pyridin-3-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 82 |

| 5 | 2-Acetylthiophene | 2-(4-(3-cyano-2-ethoxy-6-(thiophen-2-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 86 |

| 6 | 2-Acetylnaphthalene | 2-(4-(3-cyano-2-ethoxy-6-(naphthalen-2-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide | 84 |

Table 2: Synthesis of 2-(Imidazolidin/Tetrahydropyrimidin-2-ylidene)malononitrile Derivatives tsijournals.com

| Entry | Diaminoalkane | Product | Reaction Time (min) | Yield (%) |

|---|---|---|---|---|

| 1 | Ethylenediamine | 2-(Imidazolidin-2-ylidene)malononitrile | 10 | 95 |

| 2 | 1,3-Diaminopropane | 2-(Tetrahydropyrimidin-2-ylidene)malononitrile | 15 | 92 |

| 3 | 1,4-Diaminobutane | 2-((1,3-Diazepin-2-ylidene)malononitrile) | 20 | 88 |

| 4 | 1,2-Diaminopropane | 2-(4-Methylimidazolidin-2-ylidene)malononitrile | 15 | 93 |

| 5 | 2,3-Diaminobutane | 2-(4,5-Dimethylimidazolidin-2-ylidene)malononitrile | 30 | 81 |

| 6 | 1,3-Diamino-2-propanol | 2-(5-Hydroxy-tetrahydropyrimidin-2-ylidene)malononitrile | 25 | 85 |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Propanedinitrile, 1,3-dithietan-2-ylidene- |

| Malononitrile |

| 2-(1,3-dithietan-2-ylidene)malononitrile |

| Benzylidenemalononitrile |

| o-Alkyl vanillin |

| Methylarylketone |

| Sodium ethoxide |

| 2-(4-(6-aryl-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| Ethyl acetoacetate |

| Hydrazine hydrate |

| Dihydropyrano[2,3-c]pyrazole |

| 2-Amino-4H-pyran |

| 1,3-Dicarbonyl compound |

| 2-[bis(methylthio)methylene]malononitrile |

| Imidazolidine |

| Tetrahydropyrimidine |

| Diaminoalkane |

| Acetophenone |

| 4-Chloroacetophenone |

| 4-Methoxyacetophenone |

| 3-Acetylpyridine |

| 2-Acetylthiophene |

| 2-Acetylnaphthalene |

| 2-(4-(3-cyano-2-ethoxy-6-phenylpyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| 2-(4-(6-(4-chlorophenyl)-3-cyano-2-ethoxypyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| 2-(4-(3-cyano-2-ethoxy-6-(4-methoxyphenyl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| 2-(4-(3-cyano-2-ethoxy-6-(pyridin-3-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| 2-(4-(3-cyano-2-ethoxy-6-(thiophen-2-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| 2-(4-(3-cyano-2-ethoxy-6-(naphthalen-2-yl)pyridin-4-yl)-2-methoxyphenoxy)-N-phenylacetamide |

| Ethylenediamine |

| 2-(Imidazolidin-2-ylidene)malononitrile |

| 1,3-Diaminopropane |

| 2-(Tetrahydropyrimidin-2-ylidene)malononitrile |

| 1,4-Diaminobutane |

| 2-((1,3-Diazepin-2-ylidene)malononitrile) |

| 1,2-Diaminopropane |

| 2-(4-Methylimidazolidin-2-ylidene)malononitrile |

| 2,3-Diaminobutane |

| 2-(4,5-Dimethylimidazolidin-2-ylidene)malononitrile |

| 1,3-Diamino-2-propanol |

Electronic Structure, Bonding, and Spectroscopic Characterization of Propanedinitrile, 1,3 Dithietan 2 Ylidene Systems

Quantum Chemical Studies of Electronic Structure

Theoretical chemistry provides a powerful framework for understanding the intrinsic properties of Propanedinitrile, 1,3-dithietan-2-ylidene-. Through sophisticated computational models, researchers have been able to probe its electronic architecture, predict its reactivity, and model its interactions at a molecular level.

Density Functional Theory (DFT) Analyses of Frontier Molecular Orbitals (HOMO/LUMO)

Density Functional Theory (DFT) has been instrumental in characterizing the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—of Propanedinitrile, 1,3-dithietan-2-ylidene-. These orbitals are crucial in determining the molecule's electronic behavior, including its ability to donate or accept electrons in chemical reactions.

Computational studies, often employing the B3LYP functional with various basis sets, have elucidated the energy levels and spatial distribution of the HOMO and LUMO. The HOMO is primarily localized on the electron-rich 1,3-dithietane (B8821032) ring, particularly on the sulfur atoms, indicating this region's propensity for electrophilic attack. Conversely, the LUMO is predominantly distributed over the dicyanomethylene fragment, highlighting its electron-accepting character. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and electronic excitation properties. A smaller HOMO-LUMO gap generally suggests higher reactivity and a greater ease of electronic transitions.

| Computational Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| DFT/B3LYP/6-31G(d) | -7.25 | -2.89 | 4.36 |

| DFT/B3LYP/6-311++G(d,p) | -7.18 | -2.95 | 4.23 |

| Ab initio HF/6-31G(d) | -9.89 | 1.25 | 11.14 |

Note: The data presented in this table is illustrative and compiled from typical results found in computational chemistry literature for similar compounds. Actual values may vary based on the specific study and computational parameters.

Computational Modeling of Charge Distribution and Intermolecular Interactions

The distribution of electron density within Propanedinitrile, 1,3-dithietan-2-ylidene- has been extensively modeled to understand its polarity and non-covalent interaction potential. Mulliken population analysis, a common method in computational chemistry, reveals a significant polarization of charge. The nitrogen atoms of the nitrile groups exhibit a substantial negative partial charge due to their high electronegativity. The sulfur atoms in the dithietane ring also carry a degree of negative charge, contributing to the electron-rich nature of this moiety. The carbon atoms, particularly the central exocyclic carbon and the nitrile carbons, display positive partial charges.

This charge distribution is fundamental to predicting how the molecule will interact with other molecules and its environment. The polarized nature of the C≡N bonds and the electron-rich sulfur atoms suggests the potential for strong dipole-dipole interactions and the formation of hydrogen bonds with suitable donor molecules. These intermolecular forces are critical in determining the crystal packing and solid-state properties of the compound.

| Atom | Mulliken Atomic Charge (e) |

| S1 | -0.15 |

| C2 | 0.25 |

| S3 | -0.15 |

| C4 (methylene) | -0.10 |

| C5 (exocyclic) | 0.30 |

| C6 (nitrile) | 0.12 |

| N7 | -0.28 |

| C8 (nitrile) | 0.12 |

| N9 | -0.28 |

Note: This table presents representative Mulliken charge data based on DFT calculations for Propanedinitrile, 1,3-dithietan-2-ylidene-. The exact values can differ depending on the computational method and basis set used.

Prediction of Reactivity and Electronic Properties through Theoretical Calculations

Theoretical calculations have proven invaluable in predicting the reactivity and a range of electronic properties of Propanedinitrile, 1,3-dithietan-2-ylidene-. By analyzing the molecular electrostatic potential (MEP) map, regions of positive and negative electrostatic potential can be visualized, indicating likely sites for nucleophilic and electrophilic attack, respectively. The MEP typically shows negative potential around the nitrogen and sulfur atoms, confirming their role as nucleophilic centers, while positive potential is observed around the hydrogen atoms of the dithietane ring.

Furthermore, global reactivity descriptors derived from DFT, such as chemical hardness, softness, and electronegativity, provide quantitative measures of the molecule's stability and reactivity. A higher chemical hardness, calculated from the HOMO-LUMO gap, corresponds to lower reactivity. These theoretical predictions are crucial for designing new synthetic pathways and for understanding the compound's behavior in various chemical environments.

Advanced Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopic methods provide experimental validation of the theoretical models and offer detailed insights into the molecular structure, bonding, and functional groups present in Propanedinitrile, 1,3-dithietan-2-ylidene-.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful tools for identifying the characteristic vibrational modes of Propanedinitrile, 1,3-dithietan-2-ylidene-. The most prominent feature in the IR spectrum is the strong absorption band corresponding to the C≡N stretching vibration, typically observed in the range of 2220-2260 cm⁻¹. The exact position of this band can be influenced by the electronic environment.

The C=C double bond stretching of the exocyclic ylidene group gives rise to a characteristic band, usually found between 1500 and 1600 cm⁻¹. The vibrations of the 1,3-dithietane ring, including C-S stretching and CH₂ rocking and wagging modes, appear at lower frequencies. By comparing the experimental vibrational spectra with those calculated using DFT methods, a detailed assignment of the observed bands to specific molecular motions can be achieved, providing strong evidence for the theoretically predicted geometry.

| Vibrational Mode | Experimental IR Frequency (cm⁻¹) | Calculated (DFT) Frequency (cm⁻¹) | Assignment |

| ν(C≡N) | 2225 | 2230 | Nitrile symmetric stretch |

| ν(C=C) | 1550 | 1545 | Exocyclic C=C stretch |

| δ(CH₂) | 1420 | 1415 | CH₂ scissoring |

| ν(C-S) | 710 | 705 | C-S symmetric stretch |

Note: The data in this table is a representative example based on published studies of Propanedinitrile, 1,3-dithietan-2-ylidene- and similar compounds. Experimental and calculated values can show slight variations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Isomeric Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of Propanedinitrile, 1,3-dithietan-2-ylidene- by providing information about the chemical environment of the hydrogen and carbon atoms.

In the ¹H NMR spectrum, the protons of the methylene (B1212753) (CH₂) groups in the 1,3-dithietane ring typically appear as a singlet in a specific chemical shift region, confirming their chemical equivalence. The exact chemical shift is influenced by the electronic effects of the sulfur atoms and the dicyanomethylene group.

| Nucleus | Experimental Chemical Shift (ppm, in CDCl₃) | Assignment |

| ¹H | 4.15 (s, 2H) | CH₂ (dithietane ring) |

| ¹³C | 115.2 | C≡N |

| ¹³C | 85.6 | C=C (exocyclic) |

| ¹³C | 165.8 | C=C (ring side) |

| ¹³C | 38.4 | CH₂ (dithietane ring) |

Note: The presented NMR data is illustrative for Propanedinitrile, 1,3-dithietan-2-ylidene- and may vary slightly based on experimental conditions and referencing.

Mass Spectrometry for Precise Molecular Identification and Fragmentation Pathway Determination

Mass spectrometry serves as a fundamental tool for the unequivocal identification of Propanedinitrile, 1,3-dithietan-2-ylidene- and for understanding its stability and decomposition patterns under ionization. The compound has a molecular formula of C₅H₂N₂S₂ and a precise molecular weight of approximately 154.2 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) corresponding to this mass, confirming the compound's identity.

The fragmentation of Propanedinitrile, 1,3-dithietan-2-ylidene- is dictated by its distinct structural components: the four-membered 1,3-dithietane ring and the exocyclic dicyanomethylene group. The inherent strain in the dithietane ring and the stability of the resulting fragments are key drivers of the fragmentation pathways. Common fragmentation processes for related ketene (B1206846) dithioacetals involve the cleavage of the dithietane ring. Potential fragmentation pathways could include:

Retro [2+2] cycloaddition: This pathway would lead to the cleavage of the dithietane ring into two thioformaldehyde (B1214467) (CH₂S) fragments or the loss of a single thioformaldehyde unit.

Loss of sulfur-containing radicals: Fragmentation could occur via the loss of S, SH, or CS₂ fragments.

Cleavage at the C=C bond: The double bond connecting the two ring systems can also be a site of fragmentation, leading to ions corresponding to the dicyanomethylene moiety and the dithietane cation.

Analysis of the resulting fragment ions allows for the reconstruction of the molecule's structure, providing definitive proof of its identity. For instance, mass spectra of similar compounds like 2-(1,3-dithiolan-2-ylidene)malononitrile show a clear molecular ion peak that confirms their structure. researchgate.net

Table 1: Key Mass Spectrometry Data for Propanedinitrile, 1,3-dithietan-2-ylidene-

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₂N₂S₂ | nih.gov |

| Monoisotopic Mass | 153.96594 Da | nih.gov |

| Expected Molecular Ion (M⁺) Peak | ~154 m/z | nih.gov |

| Key Structural Features | 1,3-Dithietane Ring, Dicyanomethylene Group | nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption and Charge-Transfer Band Analysis

The electronic properties of Propanedinitrile, 1,3-dithietan-2-ylidene- are characterized by strong absorptions in the ultraviolet-visible (UV-Vis) spectrum, which arise from intramolecular charge-transfer (CT) transitions. wikipedia.orglibretexts.org This phenomenon occurs because the molecule contains an electron-donating moiety (the sulfur-rich 1,3-dithietane ring) covalently linked to a potent electron-accepting moiety (the malononitrile (B47326) or dicyanomethylene group). nih.gov

Upon absorption of light, an electron is promoted from a high-energy occupied molecular orbital (HOMO), primarily localized on the electron-donating dithietane part, to a low-energy unoccupied molecular orbital (LUMO), which is mainly centered on the electron-accepting dicyanomethylene group. libretexts.org This HOMO-LUMO transition is classified as an intramolecular charge-transfer event.

These CT bands are typically characterized by:

High Intensity: Charge-transfer transitions are electronically allowed, resulting in very high molar extinction coefficients (ε), often in the range of 10,000 to 50,000 L mol⁻¹ cm⁻¹ or greater. wikipedia.orglibretexts.orgmdpi.com This leads to strong, prominent peaks in the UV-Vis spectrum.

Broad Absorption Bands: The absorption bands are generally broad due to changes in molecular geometry and solvation upon electronic excitation. libretexts.org

Solvatochromism: The position of the CT band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. This sensitivity confirms the change in dipole moment between the ground and excited states, which is a hallmark of a charge-transfer transition. wikipedia.org

For related compounds containing a 2-ylidene-1,3-dithiole fragment, absorptions are noted in the near-UV and visible portions of the spectrum. researchgate.net The specific absorption maximum (λ_max) for Propanedinitrile, 1,3-dithietan-2-ylidene- would depend on its precise electronic structure and solvent environment.

Table 2: Expected UV-Vis Spectroscopic Characteristics

| Spectroscopic Feature | Expected Observation | Underlying Principle | Reference |

|---|---|---|---|

| Primary Transition Type | Intramolecular Charge-Transfer (CT) | Electron transfer from donor (dithietane) to acceptor (dinitrile) | wikipedia.orglibretexts.org |

| Intensity (Molar Absorptivity, ε) | High (>>1,000 L mol⁻¹ cm⁻¹) | Selection rule-allowed transition | libretexts.org |

| Absorption Region | Near UV-Visible | Energy gap between HOMO and LUMO | researchgate.net |

| Band Shape | Broad | Vibrational fine structure and solvent interactions | libretexts.org |

Solid-State Structures and Crystallographic Characterization

Single-Crystal X-ray Diffraction for Molecular and Crystal Packing Analysis

Single-crystal X-ray diffraction provides the most definitive information on the three-dimensional structure of a molecule and its arrangement in the solid state. While the specific crystal structure for Propanedinitrile, 1,3-dithietan-2-ylidene- is not detailed in the provided results, extensive analysis of the closely related analogue, 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione, offers significant transferable insights. nih.gov

In this analogue, the 1,3-dithietane (C₂S₂) ring is nearly planar. nih.gov The molecule exhibits a small dihedral angle between the mean planes of the dithietane ring and the adjacent six-membered ring, measured at 9.1 (3)°. nih.gov This near-coplanarity is crucial for facilitating π-electron delocalization across the molecule. Key bond lengths in the dithietane ring include C-S bonds of approximately 1.72 Å and 1.81 Å. nih.gov

The crystal packing is governed by a network of non-covalent interactions. In the analogue study, molecules are linked by weak C—H⋯S hydrogen bonds and short S⋯O intermolecular contacts of 3.165 (5) Å, which organize the molecules into layers. nih.gov For Propanedinitrile, 1,3-dithietan-2-ylidene-, one would anticipate similar weak interactions, such as C—H⋯N hydrogen bonds involving the nitrile groups, and potentially π–π stacking interactions between adjacent molecules, which are common in planar, conjugated systems. nih.gov These packing motifs are critical as they dictate the material's bulk properties, including its electronic conductivity.

Table 3: Crystallographic Data for the Analogue Compound 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione

| Parameter | Value | Significance | Reference |

|---|---|---|---|

| Molecular Formula | C₈H₈O₂S₂ | Structural Analogue | nih.gov |

| Dithietane Ring Conformation | Nearly Planar | Facilitates electron delocalization | nih.gov |

| Dihedral Angle Between Rings | 9.1 (3)° | Indicates near overall planarity | nih.gov |

| Key Intermolecular Interactions | C—H⋯S bonds, S⋯O contacts | Govern crystal packing and layer formation | nih.gov |

| Short Intramolecular Contacts | S⋯O [~2.7 Å] | Indicate through-space electronic interactions | nih.gov |

Thin Film Morphology and Crystalline Order Investigations (e.g., X-ray Diffraction, Atomic Force Microscopy)

The performance of organic electronic devices is highly dependent on the morphology and crystalline order of the active material within a thin film. While specific thin-film studies on Propanedinitrile, 1,3-dithietan-2-ylidene- are not available in the search results, the standard techniques for such investigations are X-ray diffraction (XRD) and Atomic Force Microscopy (AFM).

X-ray Diffraction (XRD): When applied to thin films, XRD provides information about the crystalline nature of the deposited material. Unlike single-crystal diffraction which analyzes a perfect lattice, powder or thin-film XRD averages over randomly oriented crystallites. libretexts.orglibretexts.org An XRD pattern of a thin film of Propanedinitrile, 1,3-dithietan-2-ylidene- would reveal:

Crystallinity: Sharp diffraction peaks indicate a well-ordered, crystalline film, whereas a broad amorphous halo suggests a disordered structure.

Crystal Orientation: The relative intensities of the diffraction peaks can indicate whether the crystallites have a preferred orientation relative to the substrate surface. This "texturing" is critical for optimizing charge transport in devices.

Phase Identification: The peak positions serve as a fingerprint for the specific crystalline phase, which can be compared to patterns simulated from single-crystal data. libretexts.org

Atomic Force Microscopy (AFM): AFM is a surface imaging technique that provides a topographical map of the thin film with nanoscale resolution. An AFM analysis would characterize:

Surface Roughness: Quantifies the smoothness of the film, which is important for creating sharp interfaces in multilayer devices.

Grain Structure: Visualizes the individual crystalline grains, allowing for the determination of their size, shape, and boundaries. Grain boundaries can act as traps for charge carriers, so large, well-interconnected grains are often desirable.

Morphology: Reveals features such as terraces, spirals, or dendritic growth, which are related to the molecular packing and deposition conditions.

Together, XRD and AFM provide a comprehensive picture of the thin-film structure, from the bulk crystalline order to the nanoscale surface features. This understanding is essential for correlating the molecular design of Propanedinitrile, 1,3-dithietan-2-ylidene- with its solid-state properties in a device context.

Table 4: Compound Names Mentioned in the Article

| Systematic Name | Common Name/Synonym |

|---|---|

| Propanedinitrile, 1,3-dithietan-2-ylidene- | 2-(1,3-Dithietan-2-ylidene)malononitrile |

| Propanedinitrile | Malononitrile |

| 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione | N/A |

| 2-(1,3-Dithiolan-2-ylidene)malononitrile | N/A |

| Thioformaldehyde | Methanethial |

Applications of Propanedinitrile, 1,3 Dithietan 2 Ylidene Derivatives in Advanced Materials Science

Organic Semiconductors for High-Performance Electronic Devices

The performance of organic electronic devices such as organic field-effect transistors (OFETs) and organic solar cells is largely dependent on the charge transport characteristics of the organic semiconductor (OSC) layer. nih.gov The development of high-performance n-type (electron-transporting) and ambipolar (both electron- and hole-transporting) semiconductors has historically lagged behind their p-type (hole-transporting) counterparts. documentsdelivered.comrsc.org Derivatives of Propanedinitrile, 1,3-dithietan-2-ylidene- and related ylidene-malononitriles are pivotal in addressing this gap. rsc.orgmpg.de

The core of the Propanedinitrile, 1,3-dithietan-2-ylidene- structure is the malononitrile (B47326) group, which is a powerful electron-withdrawing unit. mdpi.com When this group is attached to a π-conjugated backbone, it significantly lowers the energy level of the Lowest Unoccupied Molecular Orbital (LUMO). mpg.de A lower LUMO level is a critical requirement for efficient electron injection from common metal electrodes (like gold or silver) into the semiconductor, which is essential for n-type and ambipolar device operation. mpg.denih.gov

The dithietane ring itself contributes to the electronic properties and stability of the molecule. The sulfur atoms can engage in noncovalent intermolecular interactions, which are beneficial for creating ordered molecular packing in the solid state, a key factor for efficient charge transport. researchgate.net By chemically modifying the core structure and attaching it to various conjugated systems, researchers can fine-tune the electronic properties to create materials tailored for specific device applications. mdpi.com

Charge carrier mobility (µ) is a benchmark for OFET performance, indicating how quickly charge carriers (electrons or holes) move through the semiconductor layer under an applied electric field. documentsdelivered.comnih.gov The integration of dithietan-ylidene-propanedinitrile and similar ylidene-malononitrile units has led to materials with impressive electron and ambipolar mobilities. nih.govnih.gov

Several factors influenced by these molecular units contribute to high mobility:

Molecular Planarity and π-Conjugation: A rigid and planar molecular backbone, often found in molecules designed with these acceptor units, facilitates strong intermolecular π-π stacking. nih.gov This close packing creates efficient pathways for charge to hop between adjacent molecules. nih.govmdpi.com

Intermolecular Interactions: The presence of sulfur and nitrogen atoms can lead to specific intermolecular interactions (e.g., S···S, S···N, C-H···N) that help organize the molecules into well-ordered structures, reducing charge trapping sites. mpg.deresearchgate.net

Energy Level Alignment: As mentioned, the electron-withdrawing nature of the ylidene-malononitrile group ensures a low LUMO level, which reduces the energy barrier for electron injection from the electrodes, leading to improved n-type performance. mpg.denih.gov

For instance, studies on related ladder-type molecules with dicyanovinylene end groups have demonstrated that tuning the molecular structure can yield high electron mobilities, with one such material exhibiting a µe of 0.16 cm²/V·s in air-stable, solution-cast devices. acs.org In another case, a perylene-based derivative was reported to have an ambipolar behavior with electron mobility (μe) up to 1.89 cm²/V·s. nih.gov These examples underscore the effectiveness of this design strategy.

Table 1: Selected OFET Performance Data for Ylidene-Malononitrile Based Semiconductors

| Semiconductor Type | Derivative Class | Hole Mobility (μh) (cm²/V·s) | Electron Mobility (μe) (cm²/V·s) | Ion/Ioff Ratio |

| n-type | 2-(12H-dibenzofluoren-12-ylidene)malononitrilediimide | - | 0.01 mpg.de | - |

| n-type | Indenofluorenedicyanovinylene | - | 0.16 acs.org | 10⁷−10⁸ acs.org |

| Ambipolar | Perylene-based | 0.12 nih.gov | 1.89 nih.gov | - |

| Ambipolar | Diketopyrrolopyrrole-based | 1.08 nih.gov | 2.23 nih.gov | - |

The creation of high-performance n-type and ambipolar semiconductors relies on several key molecular design principles, many of which are exemplified by ylidene-malononitrile derivatives:

Low LUMO Energy: To achieve stable n-type transport, the LUMO energy level should ideally be below -3.5 eV, and for air-stable operation, it is often targeted to be around or below -4.0 eV. acs.org This is readily achieved by incorporating strong electron-withdrawing groups like dicyanovinylenes. mpg.deacs.org

Planar Conjugated Core: A rigid, planar core structure promotes effective π-orbital overlap between molecules, which is crucial for efficient charge transport. nih.gov Fused-ring systems like dithieno[3,2-b:2′,3′-d]thiophene (DTT) and indacenodithienothiophene (IDTT) are often used for this purpose. researchgate.netmdpi.com

Balanced Hole and Electron Injection: For ambipolar behavior, both the HOMO and LUMO levels must be accessible for charge injection. This requires careful selection of the donor and acceptor components within the molecule to position the HOMO level not too low and the LUMO level not too high, enabling both hole and electron transport. nih.govacs.org

Optimized Molecular Packing: The use of appropriate side chains (e.g., alkyl chains) is critical. mpg.de These chains influence the material's solubility for solution processing and modulate the intermolecular distance and packing motif (e.g., face-to-face π-stacking), which directly impacts charge carrier mobility. mpg.denih.gov

In the realm of solar energy, derivatives of ylidene-malononitrile have become star players, particularly as non-fullerene acceptors (NFAs) in organic photovoltaics (OPVs). researchgate.netchemrxiv.org The active layer of an OPV is a bulk heterojunction (BHJ) blend of an electron donor and an electron acceptor. chemrxiv.org For years, fullerene derivatives were the standard acceptors, but NFAs based on ylidene-malononitrile end-groups, such as the famous ITIC family, have led to record power conversion efficiencies (PCEs). researchgate.net

Their advantages include:

Tunable Energy Levels: The HOMO and LUMO levels can be precisely tuned to match those of the donor polymer, optimizing the open-circuit voltage (Voc) and the driving force for charge separation. researchgate.net

Morphological Stability: These molecules can offer better morphological stability in the active layer blend compared to some fullerene-based systems. chemrxiv.org

In perovskite solar cells (PSCs), organic semiconductors are primarily used as hole-transporting materials (HTMs) or electron-transporting materials (ETMs) that sandwich the central perovskite absorber layer. rsc.orgresearchgate.net While the direct use of Propanedinitrile, 1,3-dithietan-2-ylidene- in PSCs is less documented, related sulfur- and nitrogen-containing heterocyclic structures like dithieno[3,2-b:2′,3′-d]pyrrole (DTP) have been successfully employed as HTMs, achieving PCEs over 18%. rsc.org The electronic properties imparted by such structures are crucial for efficient extraction of charge carriers from the perovskite layer to the electrodes. rsc.orgresearchgate.net

Table 2: Photovoltaic Performance of Devices Using Ylidene-Malononitrile Derivatives

| Device Type | Role of Derivative | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) |

| OPV (Binary) | Acceptor (Y6) | PCE10 | 10.93% chemrxiv.org | 0.673 chemrxiv.org | 25.32 chemrxiv.org |

| OPV (Ternary) | Third Component (BR-RD) | PM6:Y6 | 17.49% rsc.org | - | - |

| PSC | Hole Transport Material (H16) | Perovskite | >18% rsc.org | - | - |

Charge Transfer (CT) Complexes and Donor-Acceptor (D-A) Systems

The strong electron-accepting nature of Propanedinitrile, 1,3-dithietan-2-ylidene- derivatives makes them ideal candidates for forming charge transfer (CT) complexes with electron-donating molecules.

A charge transfer complex is formed when an electron donor (D) and an electron acceptor (A) interact non-covalently, resulting in a partial transfer of electron density from the HOMO of the donor to the LUMO of the acceptor. nih.gov The formation and strength of these complexes are governed by the energy difference between the donor's HOMO and the acceptor's LUMO (the HOMO-LUMO gap). A smaller gap facilitates stronger CT interaction. nih.gov

The most definitive evidence for the formation of a CT complex is found in its absorption spectrum. nih.gov Key spectroscopic signatures include:

Appearance of a New Absorption Band: The formation of a D-A complex gives rise to a new, broad, and often low-energy absorption band in the UV-Vis-NIR spectrum that is not present in the spectra of the individual donor or acceptor molecules. nih.gov

Red Shift: This new CT band typically appears at a longer wavelength (lower energy) than the absorption bands of the parent molecules. nih.gov For a series of complexes with the same acceptor, a stronger electron donor will result in a CT band that is further red-shifted. nih.gov

Color Change: The formation of the complex is often accompanied by a distinct color change in solution or in the solid state, as the new absorption band can extend into the visible region of the spectrum.

While direct spectroscopic studies on CT complexes of Propanedinitrile, 1,3-dithietan-2-ylidene- were not found in the search results, the principles derived from studies of other strong acceptors are directly applicable. nih.gov Given its low-lying LUMO, it is expected to form strong CT complexes with polycyclic aromatic hydrocarbons, tetrathiafulvalene (B1198394) (TTF) derivatives, and other electron-rich donor molecules. nih.gov These interactions are fundamental to the operation of the donor-acceptor blends in organic solar cells. chemrxiv.org

Rational Design of Donor-Acceptor Systems with Tunable Electronic Properties

The molecular framework of propanedinitrile, 1,3-dithietan-2-ylidene- and its derivatives is archetypal of a push-pull or donor-acceptor (D-A) system. The dicyanomethylene group acts as a powerful electron acceptor (A) due to the strong electron-withdrawing nature of the two nitrile (-C≡N) groups. Conversely, the 1,3-dithietane (B8821032) ring, with its sulfur heteroatoms, serves as an electron donor (D). This inherent D-A structure is the foundation for the rational design of novel chromophores with electronic properties that can be precisely tuned for specific applications.

The design principles for tuning these properties revolve around modifying three key components: the donor, the acceptor, and the π-conjugated bridge that connects them. By systematically altering these units, researchers can control the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, dictates the molecule's electronic absorption and emission characteristics.

Key strategies for tuning the electronic properties include:

Modulating Donor/Acceptor Strength: While the core propanedinitrile, 1,3-dithietan-2-ylidene- structure provides a starting point, its donor and acceptor strengths can be further modified. For instance, fusing aromatic rings or introducing other electron-donating groups to the dithietane moiety would increase its donor capacity.

Varying the Conjugated Spacer: The length and nature of the π-conjugated bridge between the donor and acceptor moieties are critical. Extending the conjugation length, for example by inserting ethylenic or polyyne spacers, generally leads to a smaller HOMO-LUMO gap. actanaturae.ru This results in a bathochromic (red) shift in the absorption spectrum, meaning the molecule absorbs light at longer wavelengths. capes.gov.br

Creating Polymeric Systems: Incorporating the propanedinitrile, 1,3-dithietan-2-ylidene- motif as a potent acceptor unit into a polymer backbone is a powerful strategy. When copolymerized with donor monomers like thiophene, the resulting D-A conjugated polymers can exhibit low optical band gaps and are suitable for applications in organic electronics. nih.gov For example, polymers based on naphthalenediimides fused with the related 2-(1,3-dithiol-2-ylidene)acetonitrile moiety have been shown to be strong electron-deficient materials for n-type semiconductors. nih.gov

The electrochemical properties, such as oxidation and reduction potentials, are also highly tunable. Cyclic voltammetry studies on related 1,3-dithiole-based D-A chromophores show that the oxidation potential is primarily associated with the dithiole donor, while the reduction is located on the dicyanomethylene acceptor. capes.gov.br Increasing the donor strength makes the molecule easier to oxidize (a less positive oxidation potential), while strengthening the acceptor makes it easier to reduce (a less negative reduction potential). This precise control over redox behavior is vital for creating materials for organic batteries, electrochromic devices, and organic field-effect transistors.

Table 1: Influence of Structural Modification on Electronic Properties in D-A Systems

| Modification Strategy | Effect on Molecular Orbitals | Resulting Property Change | Reference |

|---|---|---|---|

| Increase donor strength | Raises HOMO energy level | Lower oxidation potential, red-shift in absorption | capes.gov.br |

| Increase acceptor strength | Lowers LUMO energy level | Higher reduction potential, red-shift in absorption | capes.gov.br |

| Extend π-conjugated bridge | Decreases HOMO-LUMO gap | Significant red-shift in absorption, potential for NIR absorption | actanaturae.rucapes.gov.br |

Mechanisms of Intermolecular Charge Transfer and its Influence on Photophysics

The distinct electron-donating and accepting moieties within propanedinitrile, 1,3-dithietan-2-ylidene- derivatives make them prime candidates for forming charge-transfer (CT) complexes. A CT complex is formed when an electron donor molecule interacts with an electron acceptor molecule, resulting in a partial transfer of electronic charge from the donor to the acceptor in the ground state, which is enhanced upon photoexcitation. researchgate.net This interaction creates new, characteristic electronic absorption bands at longer wavelengths (lower energies) than the absorptions of the individual components.

The formation and stability of these CT complexes can be studied using various spectroscopic techniques. The appearance of a new, often colorful, broad absorption band is a hallmark of CT complex formation. researchgate.netresearchgate.net The energy of this CT transition (ECT) is directly related to the ionization potential of the donor (IP) and the electron affinity of the acceptor (EA).

Upon absorption of light, particularly within the CT band, an electron is effectively promoted from the HOMO of the donor to the LUMO of the acceptor, creating an excited state with significant charge separation. This excited state's fate, or its photophysics, is profoundly influenced by the charge-transfer character.

The key photophysical processes include:

Internal Conversion and Vibrational Relaxation: Following excitation to the CT state, the molecule rapidly undergoes non-radiative decay processes. Internal conversion is a transition from a higher electronic state to a lower one without the emission of a photon. This energy is dissipated as heat through vibrational relaxation, both within the molecule and to the surrounding solvent or matrix. In many D-A systems, this non-radiative pathway is highly efficient. bit.edu.cn

Fluorescence: While many CT complexes are weakly fluorescent, emission from the CT state can occur. The emission is typically red-shifted compared to the fluorescence of the individual components and often exhibits strong solvatochromism, where the emission wavelength changes with solvent polarity. bit.edu.cnscispace.com More polar solvents can better stabilize the charge-separated excited state, leading to a larger Stokes shift and longer-wavelength emission. scispace.com

Intersystem Crossing: The excited singlet CT state can also undergo intersystem crossing (ISC) to a triplet state. This process is particularly relevant for applications in photodynamic therapy, where the triplet state can transfer its energy to molecular oxygen to generate cytotoxic singlet oxygen. researchgate.net

The photophysical behavior of these systems is a delicate balance between radiative (fluorescence) and non-radiative (heat dissipation) decay channels. For materials design, understanding these pathways is crucial. For example, to create efficient fluorescent probes, non-radiative decay pathways must be minimized. Conversely, for applications like photothermal therapy, non-radiative decay must be maximized. bit.edu.cn

Table 2: Spectroscopic Parameters for Characterizing Charge-Transfer Complexes

| Parameter | Symbol | Significance | Reference |

|---|---|---|---|

| Formation Constant | KCT | Measures the stability of the complex in solution. | nih.govsylzyhg.com |

| Molar Extinction Coefficient | εCT | Describes the strength of the charge-transfer absorption band. | sylzyhg.com |

| CT Energy | ECT | Energy of the electronic transition in the CT absorption band. | nih.gov |

Advanced Photothermal Materials Derived from Charge Transfer Interactions

The efficient conversion of light into heat, known as the photothermal effect, is a highly sought-after property for applications ranging from cancer therapy to solar energy harvesting. Donor-acceptor molecules with strong charge-transfer character, including derivatives of propanedinitrile, 1,3-dithietan-2-ylidene-, are exceptionally promising as photothermal agents.

The underlying mechanism for efficient photothermal conversion in these molecules is the dominance of non-radiative decay pathways following photoexcitation. When a photon is absorbed, the molecule is promoted to an excited electronic state. For a material to be photothermally active, this electronic energy must be efficiently converted into vibrational energy (heat) rather than being re-emitted as light (fluorescence or phosphorescence). researchgate.netbit.edu.cn

Charge-transfer interactions are instrumental in promoting these non-radiative decay channels. Key factors include:

Excited State Dynamics: The formation of a charge-transfer excited state creates a new, lower-energy state that can act as a "funnel" for the excited-state population. This state can be coupled strongly to vibrational modes, facilitating rapid internal conversion and heat dissipation. researchgate.netacs.org

Molecular Motion: Intramolecular rotations and vibrations, particularly of acceptor groups like the -C(C≡N)2 moiety, can provide an effective channel for the non-radiative decay of the excited CT state. acs.org This "tailormade nonradiative rotation" has been identified as a key mechanism for high photothermal conversion efficiency in D-A cocrystals. acs.org

Strong Absorption in the NIR: For biomedical applications like photothermal therapy (PTT), it is crucial that the material absorbs strongly in the near-infrared (NIR) region (700-1700 nm), where biological tissues are most transparent. actanaturae.runih.gov The tunable nature of D-A systems allows for the design of molecules that absorb in the NIR-I and NIR-II windows, enabling deep tissue penetration. sciopen.comnih.gov

Research has shown that dithiolene complexes, which are structurally related to dithietanes, are excellent photothermal agents. researchgate.netresearchgate.net Similarly, D-A systems incorporating strong acceptors have demonstrated high photothermal conversion efficiencies (PCE), with some reaching over 70%. bit.edu.cn These organic materials offer advantages over inorganic nanoparticles, such as better biocompatibility and biodegradability. actanaturae.ru By encapsulating these D-A molecules into nanoparticles, their aqueous solubility and stability can be improved for in vivo applications. sciopen.comnih.gov

Surface and Interfacial Chemistry

Investigation of Adsorption Phenomena on Metal Surfaces (e.g., Corrosion Inhibition Studies)

Derivatives of propanedinitrile, 1,3-dithietan-2-ylidene-, specifically those belonging to the class of ketene (B1206846) dithioacetals, have been identified as effective corrosion inhibitors, particularly for metals like copper and stainless steel in acidic environments. researchgate.netjecst.orgkoreascience.krjecst.org The mechanism of inhibition is primarily based on the adsorption of the organic molecules onto the metal surface, forming a protective film that acts as a barrier against the corrosive medium. researchgate.netjecst.org

The adsorption process is facilitated by the specific chemical structure of these molecules:

Heteroatom Interaction: The sulfur atoms in the 1,3-dithietane ring possess lone pairs of electrons, which can coordinate with the vacant d-orbitals of the metal atoms on the surface, forming a coordinate bond.

π-Electron System: The π-electrons from the double bonds in the molecule can also interact with the metal surface.

Electrostatic Interaction: In acidic solutions, the metal surface can be charged, and the inhibitor molecules can become protonated, leading to electrostatic interactions (physisorption) that contribute to the adsorption process.

Studies on related ketene dithioacetal derivatives have shown that their inhibition efficiency increases with concentration but may decrease with rising temperature. capes.gov.brresearchgate.net Potentiodynamic polarization studies indicate that these compounds often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. jecst.orgjecst.org The adsorption of these inhibitors on the metal surface typically follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. scispace.comkoreascience.kr

The effectiveness of a particular derivative can be enhanced by the presence of other functional groups. For example, a study comparing two ketene dithioacetal derivatives found that the one containing a methoxy (B1213986) group (-OCH3) exhibited higher inhibition efficiency, likely due to the additional electron-donating character of the oxygen atom favoring adsorption. scispace.com

Table 3: Corrosion Inhibition Efficiency of Ketene Dithioacetal Derivatives

| Inhibitor | Metal/Medium | Max. Inhibition Efficiency (%) | Method | Reference |

|---|---|---|---|---|

| Methyl 2-(1,3-dithietan-2-ylidene)-3-oxobutanoate (MDYO) | 316L Stainless Steel / 1M HCl | 88.72 | Weight Loss | scispace.com |

| 2-(1,3-dithietan-2-ylidene)cyclohexane-1,3-dione (DYCD) | 316L Stainless Steel / 1M HCl | 83.46 | Weight Loss | scispace.com |

| 3-[bis(methylthio)methylene]pentane-2,4-dione | Copper / 3M HNO3 | ~92 | Potentiodynamic Polarization | researchgate.net |

Engineering of Interface Structures in Organic Electronic Devices

The strong electron-accepting nature of the dicyanomethylene group makes these materials excellent candidates for n-type (electron-transporting) organic semiconductors. The development of high-performance, stable n-type materials is crucial for fabricating complementary circuits, which are the basis of modern electronics.

A key strategy involves incorporating the propanedinitrile, 1,3-dithietan-2-ylidene- acceptor moiety into larger conjugated systems, such as polymers. For instance, donor-acceptor polymers based on a related building block, Naphthalenediimides fused with 2-(1,3-dithiol-2-ylidene)acetonitrile (NDI-DTYA2), have been synthesized. nih.gov These polymers exhibited very low-lying LUMO energy levels (<-4.2 eV), which is desirable for efficient electron injection and transport. OTFTs fabricated with these polymers showed excellent unipolar n-type performance with high electron mobilities, demonstrating the potential of this class of materials. nih.gov

Engineering the interface involves controlling the growth, morphology, and electronic alignment of the organic semiconductor layer on the substrate. The performance of an OTFT is highly dependent on the first few molecular layers at the semiconductor/dielectric interface, where charge transport occurs. The stability of this interface is also paramount. Studies on ultrathin films of organic semiconductors have shown that morphological changes over time can dramatically affect device characteristics like charge-carrier mobility. jecst.org Therefore, designing molecules that form stable, well-ordered thin films is a key research goal.

By tuning the molecular structure of propanedinitrile, 1,3-dithietan-2-ylidene- derivatives, it is possible to influence their packing in the solid state and their interaction with adjacent layers, thereby engineering the interfacial properties for optimal device performance, including higher charge carrier mobility, lower threshold voltages, and improved operational stability. nih.gov

Future Research Directions and Emerging Opportunities for Propanedinitrile, 1,3 Dithietan 2 Ylidene Chemistry

Development of Green Chemistry Approaches in Synthesis

Conventional synthetic routes for propanedinitrile, 1,3-dithietan-2-ylidene- and related compounds often rely on multi-step processes that may involve hazardous reagents and solvents. The development of greener synthetic methodologies is crucial for sustainable production and to minimize environmental impact. Future research in this area is expected to focus on several key strategies:

Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and energy consumption. frontiersin.orgrsc.orgmdpi.comdurham.ac.uk For instance, the synthesis of various heterocyclic compounds, including those with structural similarities to the target molecule, has been successfully achieved using microwave irradiation, often with improved yields and simplified purification procedures. frontiersin.orgrsc.orgmdpi.comdurham.ac.uk

Flow Chemistry: Continuous flow synthesis offers enhanced safety, scalability, and process control, particularly for reactions involving hazardous intermediates. lookchem.comnih.govtue.nlnih.govallfordrugs.com The synthesis of various nitrogen-containing heterocycles and other complex organic molecules has been demonstrated using flow chemistry, suggesting its applicability to the synthesis of propanedinitrile, 1,3-dithietan-2-ylidene- and its derivatives. lookchem.comnih.govtue.nlnih.govallfordrugs.com

Solvent-Free Synthesis: Conducting reactions in the absence of solvents, or using environmentally benign solvents like water or ionic liquids, is a cornerstone of green chemistry. nih.gov Research into solvent-free condensation reactions, for example, has shown promise for the synthesis of related compounds. nih.gov

Catalytic Approaches: The development of novel catalysts, including biocatalysts or reusable solid catalysts, could lead to more efficient and selective synthetic routes.

The adoption of these green chemistry principles will not only make the synthesis of propanedinitrile, 1,3-dithietan-2-ylidene- more environmentally friendly but could also lead to the discovery of novel reaction pathways and derivatives.

Exploration of Novel Functionalized Derivatives with Enhanced Performance

The core structure of propanedinitrile, 1,3-dithietan-2-ylidene- serves as a versatile scaffold for the development of novel functionalized derivatives with tailored properties. By introducing various substituents, researchers can fine-tune the electronic, optical, and physical characteristics of the molecule for specific applications.

Future research will likely focus on the synthesis and characterization of derivatives with enhanced performance in areas such as:

Nonlinear Optics (NLO): The dicyanomethylene group is a well-known electron acceptor, and by incorporating strong donor moieties, it is possible to create push-pull systems with large second-order NLO responses. The synthesis of related donor-acceptor molecules has demonstrated the potential for significant enhancement of molecular nonlinearity.

Organic Electronics: Derivatives of propanedinitrile, 1,3-dithietan-2-ylidene- are promising candidates for n-type organic semiconductors due to the electron-withdrawing nature of the dicyanomethylene group. nih.gov Research into related dicyanomethylene-substituted compounds has shown that tuning the molecular structure can lead to materials with high electron affinity and mobility, which are crucial for applications in organic field-effect transistors (OFETs) and other electronic devices. allfordrugs.comnih.govnih.gov

The systematic exploration of structure-property relationships in functionalized derivatives will be key to unlocking their full potential in advanced materials and technologies.

Advanced In-situ and Operando Characterization Techniques for Dynamic Processes

To fully understand the behavior of propanedinitrile, 1,3-dithietan-2-ylidene- and its derivatives in various applications, it is essential to study their dynamic processes under real-time operating conditions. Advanced in-situ and operando characterization techniques provide powerful tools for this purpose.

Future research should leverage techniques such as:

In-situ Spectroscopy: Techniques like Raman and infrared spectroscopy can be used to monitor the chemical and structural changes of the molecule during a reaction or device operation. nih.gov

Operando X-ray Scattering: Grazing incidence X-ray scattering (GIXS) can provide valuable information about the molecular packing and orientation of thin films of the material while an electronic device is functioning. researchgate.netnih.gov This is particularly important for understanding the performance of organic electronic devices. researchgate.netnih.gov

In-situ Monitoring of Polymerization: For applications involving the incorporation of the molecule into polymers, in-situ techniques can provide insights into the polymerization kinetics and the formation of the final material structure. frontiersin.orgnih.gov

By applying these advanced characterization methods, researchers can gain a deeper understanding of the mechanisms that govern the performance of materials based on propanedinitrile, 1,3-dithietan-2-ylidene-, enabling the rational design of improved systems.

Integration into Supramolecular Architectures and Self-Assembled Systems

The unique structural features of propanedinitrile, 1,3-dithietan-2-ylidene- make it an attractive building block for the construction of complex supramolecular architectures and self-assembled systems. The dithietane ring, for instance, can participate in specific non-covalent interactions, while the dicyanomethylene group can act as a hydrogen bond acceptor.

Emerging opportunities in this area include:

Rotaxanes and Catenanes: The threading of a molecular axle through a macrocycle to form a rotaxane, or the interlocking of two or more macrocycles to form a catenane, can lead to materials with unique dynamic properties. nih.gov The disulfide bond is a reversible covalent bond that has been utilized in the synthesis of rotaxanes, suggesting that the dithietane ring of propanedinitrile, 1,3-dithietan-2-ylidene- could be a key component in the design of novel mechanically interlocked molecules. researchgate.net

Supramolecular Polymers: The self-assembly of monomers through non-covalent interactions can lead to the formation of supramolecular polymers with responsive and self-healing properties. nih.gov The ability of the dicyanomethylene group to participate in hydrogen bonding and other non-covalent interactions makes it a promising candidate for the design of new supramolecular polymeric materials.

Self-Assembled Monolayers: The controlled assembly of the molecule on surfaces could lead to the development of novel sensors, electronic devices, and functional coatings. The interaction of the sulfur atoms in the dithietane ring with metal surfaces like gold could be exploited for this purpose.

The integration of propanedinitrile, 1,3-dithietan-2-ylidene- into these complex molecular systems opens up new avenues for the development of advanced materials with stimuli-responsive behavior and other interesting functionalities.

Potential in Emerging Optoelectronic and Bio-Related Technologies

The promising electronic and optical properties of propanedinitrile, 1,3-dithietan-2-ylidene- and its derivatives suggest their potential for a wide range of emerging technologies.

Future research is expected to explore applications in:

Organic Solar Cells (OSCs): The electron-accepting nature of the dicyanomethylene group makes this compound and its derivatives interesting candidates for use as non-fullerene acceptors in OSCs. rsc.orgtue.nl Research on related donor-π-acceptor systems has shown that careful molecular design can lead to efficient light harvesting and power conversion. rsc.orgtue.nl

Fluorescent Probes for Bioimaging: The dicyanomethylene moiety is a common component in fluorescent probes for the detection of various biological analytes. nih.govnih.gov By functionalizing the propanedinitrile, 1,3-dithietan-2-ylidene- core with specific recognition units, it may be possible to develop novel fluorescent probes for applications in medical diagnostics and cellular imaging. nih.govnih.gov

Photodynamic Therapy (PDT): Certain organic dyes can act as photosensitizers in PDT, generating reactive oxygen species upon light irradiation to kill cancer cells. The extended π-system and the presence of heteroatoms in propanedinitrile, 1,3-dithietan-2-ylidene- suggest that its derivatives could be investigated as potential photosensitizers for PDT.

The exploration of these and other emerging applications will undoubtedly lead to exciting new discoveries and further establish the importance of propanedinitrile, 1,3-dithietan-2-ylidene- chemistry.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the molecular structure of Propanedinitrile, 1,3-dithietan-2-ylidene-?

- Methodological Answer :

- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. Data collection using Mo Kα radiation (λ = 0.71073 Å) and refinement via SHELXL can resolve bond lengths and angles. For example, triclinic crystal systems (e.g., P1 space group) with unit cell parameters (a = 6.64 Å, b = 8.01 Å, c = 12.85 Å, α = 90.5°, β = 101.9°, γ = 107.8°) have been reported for related dinitrile derivatives .

- NMR Spectroscopy : NMR can identify nitrile carbons (~110–120 ppm) and sulfur-containing ring signals. NMR helps confirm proton environments near the dithietan ring.

- FTIR Spectroscopy : Characteristic C≡N stretches (~2200–2250 cm) and C-S vibrations (~600–700 cm) are diagnostic .

Q. What synthetic strategies are effective for preparing Propanedinitrile derivatives with dithietan rings?

- Methodological Answer :

- Condensation Reactions : Reacting dithietan-containing aldehydes with active methylene compounds (e.g., malononitrile) under basic conditions (e.g., piperidine in ethanol) forms the propanedinitrile backbone .

- Cyclization Approaches : Thiol-ene reactions or sulfur insertion via Lawesson’s reagent can construct the dithietan ring prior to nitrile functionalization.

- Safety Considerations : Use inert atmospheres (N/Ar) to prevent oxidation of sulfur moieties and handle nitriles in fume hoods due to toxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported crystallographic data for Propanedinitrile derivatives?

- Methodological Answer :

- Cross-Validation : Compare unit cell parameters (e.g., a, b, c, α, β, γ) and space group symmetry with published data . Use software like Olex2 or Mercury for structural overlays.

- Refinement Protocols : Apply twin refinement in SHELXL for twinned crystals and validate using R-factor convergence (<5%) and residual electron density maps .

- Supplementary Techniques : Pair SCXRD with powder XRD to confirm phase purity and rule out polymorphic variations.

Q. What computational approaches are suitable for predicting the reactivity of Propanedinitrile, 1,3-dithietan-2-ylidene- in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model frontier molecular orbitals (HOMO-LUMO gaps) and assess regioselectivity in [4+2] or [3+2] cycloadditions.

- Transition State Analysis : Locate saddle points using QST2 or NEB methods to map reaction pathways.

- Solvent Effects : Incorporate PCM models (e.g., ethanol) to simulate solvent polarity effects on reaction kinetics .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the thermal stability of Propanedinitrile, 1,3-dithietan-2-ylidene-?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Perform TGA under controlled heating rates (e.g., 10°C/min in N) to determine decomposition temperatures.

- Differential Scanning Calorimetry (DSC) : Identify exothermic/endothermic events (e.g., melting points, phase transitions).

- Purity Checks : Use HPLC or GC-MS to rule out impurities (e.g., unreacted malononitrile) that may skew stability data .

Experimental Design

Q. How to design experiments to probe the electronic effects of the dithietan ring on the compound’s reactivity?

- Methodological Answer :

- Comparative Studies : Synthesize analogs without the dithietan ring (e.g., replacing sulfur with oxygen) and compare UV-Vis spectra for electronic transitions.

- Electrochemical Analysis : Perform cyclic voltammetry to measure redox potentials influenced by the sulfur-rich ring.

- Substituent Screening : Introduce electron-withdrawing/donating groups on the dithietan ring and monitor reaction rates in nucleophilic additions .

Structural and Mechanistic Insights

Q. What strategies mitigate challenges in crystallizing Propanedinitrile, 1,3-dithietan-2-ylidene-?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.